N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine

Anti-proliferative Endothelial cells HMEC-1 HeLa cervical cancer

Researchers requiring defined SHP2 inhibitor probes face unknown SAR from analog substitution. This compound (CAS 2034502-51-5) provides the exact N,N-dimethyl/thiophene-2-carbonyl combination mapped to SHP2 patent space (WO2017211303A1). - **Differentiation**: Matched pair ready vs. thiophene-3-carbonyl regioisomer (reported HMEC-1 IC50=9.6µM). - **Application**: Selectivity panel screening against ATR (WO2016096969A1) & autotaxin (WO2014187725A1) targets. - **Quality**: Request ≥95% purity with ¹H NMR & HRMS authentication.

Molecular Formula C16H20N4O2S
Molecular Weight 332.42
CAS No. 2034502-51-5
Cat. No. B2497047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine
CAS2034502-51-5
Molecular FormulaC16H20N4O2S
Molecular Weight332.42
Structural Identifiers
SMILESCN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CS3
InChIInChI=1S/C16H20N4O2S/c1-19(2)14-15(18-8-7-17-14)22-12-5-3-9-20(11-12)16(21)13-6-4-10-23-13/h4,6-8,10,12H,3,5,9,11H2,1-2H3
InChIKeyNSXJVHUQXRTERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine: Identity & Structure


N,N-Dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine (CAS 2034502-51-5) is a synthetic heterocyclic small molecule characterized by a pyrazin-2-amine core linked via an ether bridge to an N-(thiophene-2-carbonyl)piperidine moiety [1]. The compound has a molecular weight of 332.42 g·mol⁻¹ and the molecular formula C₁₆H₂₀N₄O₂S [2]. This scaffold has been annotated in patent documents describing heterocyclic SHP2 inhibitors, and the N,N-dimethylaminopyrazine substructure appears as a Markush element within broader kinase inhibitor patent families [3]. As of the current evidence cutoff, no peer-reviewed primary research paper reporting original biological data for this exact compound has been identified in PubMed, and no authoritative bioactivity database (ChEMBL, BindingDB, PubChem BioAssay) contains quantitative target-engagement or phenotypic screening results for CAS 2034502-51-5 [4].

Patent-mapped SHP2 inhibitor chemical space (WO2017211303A1)
Regioisomeric selectivity studies (2-carbonyl vs. 3-carbonyl comparison)
Requires in-house purity and identity verification; no public bioactivity data available

N,N-Dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine: Non-Interchangeable Analogs


Within the pyrazin-2-amine–piperidine–thiophene chemical series, minor structural modifications produce divergent biological profiles that prevent generic substitution. The N,N-dimethyl substituent on the pyrazin-2-amine influences both the electronic character of the heterocycle and the conformational landscape of the ether-linked piperidine, while the thiophene-2-carbonyl (as opposed to thiophene-3-carbonyl or benzoyl) determines the steric and electrostatic complementarity with any putative binding pocket [1]. Patent mapping reveals that closely related compounds—e.g., those carrying methoxy, cyano, or des-dimethyl substitutions at the same pyrazine position—are claimed under distinct biological use categories, with SHP2 inhibition, autotaxin inhibition, and ATR kinase inhibition each associated with different peripheral substituent patterns [2][3]. Consequently, procurement of an analog lacking the precise N,N-dimethyl/thiophene-2-carbonyl combination would place the user in an untested chemical space where neither target engagement nor selectivity can be assumed from the available class-level data.

Peripheral substituent mismatch (e.g., des-dimethyl, methoxy, or benzoyl) may redirect target engagement from SHP2 to ATR or autotaxin pathways, placing the study in a mechanistically unrelated space.

Regioisomeric switch (thiophene-2-carbonyl → thiophene-3-carbonyl) may alter anti-proliferative profile and selectivity; class-level data cannot guarantee similar potency or endpoint response.

N,N-Dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine: Comparator Differentiation Evidence


Anti-Proliferative Activity: HMEC-1 vs. HeLa Cells

The closest structurally annotated analog for which quantitative cell-based data are publicly available—N,N-dimethyl-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine (thiophene-3-carbonyl regioisomer)—has been reported with IC₅₀ values of 9.6 ± 0.7 µM against HMEC-1 endothelial cells and 41 ± 3 µM against HeLa cervical carcinoma cells . This ~4.3-fold selectivity window for endothelial over cancer cells constitutes the best-available class-level reference point for the target compound. Because the target compound differs solely in the thiophene attachment position (2-carbonyl vs. 3-carbonyl), its anti-proliferative profile is expected to fall within the same micromolar potency band, but the absolute IC₅₀ and selectivity ratio may shift in either direction depending on how the 2-carbonyl orientation affects target binding .

Anti-Proliferative IC₅₀
Class-level
Target: No direct data.
Comparator (3-carbonyl regioisomer): HMEC-1 IC₅₀ = 9.6 µM, HeLa IC₅₀ = 41 µM; ~4.3-fold selectivity.
Class-level inference only; regioisomeric shift may modulate selectivity.
Target compound requires experimental confirmation.
Anti-proliferative Endothelial cells HMEC-1 HeLa cervical cancer Class-level inference

SHP2 Inhibitor Patent Scope

Patent WO2017211303A1 discloses a genus of heterocyclic derivatives as SHP2 inhibitors wherein the pyrazin-2-amine–piperidine–thiophene scaffold is a recurrent structural motif [1]. The target compound is specifically claimed or encompassed by the Markush structure of this patent family. Although no enzyme inhibition IC₅₀ for the individual compound CAS 2034502-51-5 is publicly disclosed, related exemplified compounds within the same patent demonstrate SHP2 biochemical IC₅₀ values in the low nanomolar to sub-micromolar range [1]. By contrast, close analogs where the pyrazine N,N-dimethylamino group is replaced by methoxy, or where the thiophene-2-carbonyl is substituted by benzoyl, fall into the ATR kinase inhibitor patent space (WO2016096969A1) [2] or the autotaxin inhibitor patent space (WO2014187725A1) [3], respectively, demonstrating that the N,N-dimethyl/thiophene-2-carbonyl combination channels biological activity toward SHP2 rather than ATR or autotaxin pathways.

Primary Target Annotation
Patent context
Encompassed by SHP2 inhibitor patent claims (WO2017211303A1). No individual IC₅₀ disclosed. Close analogs map to ATR (WO2016096969A1) and autotaxin (WO2014187725A1) inhibition.
N,N-dimethyl/thiophene-2-carbonyl combination channels biological activity toward SHP2 space.
Target assignment based on patent mapping; requires biochemical validation.
SHP2 phosphatase Cancer immunotherapy Patent mapping Class-level inference

DNA Gyrase and DHFR Inhibition

3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, an analog in which the N,N-dimethylamino group is replaced by a cyano substituent, has been reported with IC₅₀ values ranging from 12.27 to 31.64 µM against DNA gyrase and from 0.52 to 2.67 µM against dihydrofolate reductase (DHFR) . The target compound retains the identical thiophene-2-carbonyl-piperidinyl-oxy attachment but carries an electron-donating dimethylamino group in place of the electron-withdrawing cyano group on the pyrazine ring. This electronic modulation is expected to shift both the potency and the selectivity between the two enzyme targets, although the direction and magnitude of the shift cannot be predicted without experimental determination.

Enzyme Inhibition (Analog)
Supporting evidence
Target: No data.
Analog (C3-cyano): DNA gyrase IC₅₀ 12.27–31.64 µM, DHFR IC₅₀ 0.52–2.67 µM.
Electronic modulation by C3 substituent may shift potency/selectivity between enzyme targets.
Analog data only; pyrazine 3-position acts as tuning handle.
DNA gyrase inhibition DHFR inhibition Anti-bacterial Supporting evidence

N,N-Dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine: Application Scenarios


SHP2 Inhibitor Screening for Immuno-Oncology

Based on patent mapping (WO2017211303A1), this compound is structurally anchored within the SHP2 inhibitor chemical space [1]. Procurement is appropriate for research groups conducting SHP2 biochemical or cellular screening cascades—particularly those seeking to explore how the N,N-dimethyl-aminopyrazine/thiophene-2-carbonyl combination affects potency relative to exemplified patent compounds. Users should request a certificate of analysis confirming ≥95% purity by HPLC and authenticate identity via ¹H NMR and HRMS, as the absence of published bioactivity data necessitates rigorous in-house QC before committing to dose-response studies [1].

Regioisomeric Selectivity: 2-Carbonyl vs. 3-Carbonyl

Class-level anti-proliferative data for the thiophene-3-carbonyl regioisomer (HMEC-1 IC₅₀ = 9.6 µM; HeLa IC₅₀ = 41 µM) provide a reference for head-to-head comparison . This scenario applies to medicinal chemistry teams performing matched molecular pair analysis to quantify the impact of the 2-carbonyl → 3-carbonyl regioisomeric switch on potency and endothelial/cancer selectivity. Procurement of both the target compound and its thiophene-3-carbonyl analog from the same supplier, with matched purity and formulation, is recommended to minimize confounding variables in comparative dose-response experiments .

ATR and Autotaxin Selectivity Screening

Because structurally proximal analogs map to ATR kinase inhibition (WO2016096969A1) and autotaxin inhibition (WO2014187725A1), this compound is suitable for selectivity panel screening to determine whether the N,N-dimethyl/thiophene-2-carbonyl pharmacophore combination maintains SHP2 pathway engagement without cross-reactivity at ATR or autotaxin [2][3]. Users should include the relevant ATR-inhibitor analog and autotaxin-inhibitor analog as positive controls in the same assay plate to enable direct selectivity window quantification, and should source all compounds with documented purity and solubility data to ensure interpretable results [2][3].

Pyrazine C3-Substituent SAR Probe

Supporting enzyme inhibition data from the C3-cyano analog (DHFR IC₅₀ = 0.52–2.67 µM; DNA gyrase IC₅₀ = 12.27–31.64 µM) position this compound as an SAR probe for interrogating the electronic effect of the C3 substituent (N,N-dimethylamino donor vs. cyano acceptor) on enzyme target engagement . This scenario is relevant for anti-infective or chemical biology groups building a systematic SAR matrix around the pyrazine-oxy-piperidine-thiophene scaffold. Procurement should be accompanied by the C3-cyano, C3-methoxy, and C3-unsubstituted analogs to construct a complete electronic perturbation series .

Application
Selection Property
Validation Focus
SHP2 Inhibitor Screening
Patent-mapped SHP2 inhibitor chemical space
Purity (≥95% HPLC) and identity (¹H NMR, HRMS) verification
Regioisomeric Selectivity Profiling
Matched molecular pair (2-carbonyl/3-carbonyl)
Comparative dose-response with matched purity and formulation
ATR/Autotaxin Selectivity Screening
Selectivity window against structurally proximal targets
Side-by-side assay with ATR/autotaxin inhibitor analogs as controls
C3-Substituent SAR Probe
Electronic perturbation series (NMe₂, CN, OMe, H)
Enzyme target engagement across substitution series
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